molecular formula C12H19BO4Si B2645764 (4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid CAS No. 2377605-86-0

(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid

Cat. No. B2645764
M. Wt: 266.18
InChI Key: FIQFYQQEWOPKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” is a chemical compound with the molecular formula C12H19BO4Si and a molecular weight of 266.18 . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two other atoms or groups of atoms in a trigonal planar arrangement .


Molecular Structure Analysis

The molecular structure of “(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid” consists of a phenyl group (a ring of six carbon atoms) attached to a boronic acid group and a trimethylsilyl group . The trimethylsilyl group, which consists of a silicon atom bonded to three methyl groups, is known for its chemical inertness and large molecular volume .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

Phenyl boronic acids, including derivatives similar to the one , have been utilized for optical modulation and saccharide recognition. A study demonstrated that conjugation of phenyl boronic acids with polyethylene glycol allows for the aqueous dispersion of single-walled carbon nanotubes, which can be quenched in response to saccharide binding, indicating a significant application in biosensors and molecular recognition technologies (Mu et al., 2012).

Drug Synthesis and Modification

Decarboxylative borylation, a process facilitated by nickel-catalysis, has been developed to replace carboxylic acids with boronate esters. This method is instrumental in the late-stage modification of complex molecules, suggesting that derivatives of phenyl boronic acids could be crucial in synthesizing and modifying pharmaceutical compounds, enhancing their potency or pharmacokinetic profiles (Li et al., 2017).

Glycoside Complexation in Neutral Water

Research on a new class of carbohydrate-binding boronic acids shows superior complexing capabilities with model glycopyranosides under physiologically relevant conditions. This property is crucial for the design of oligomeric receptors and sensors for cell-surface glycoconjugates recognition, pointing to applications in diagnostics and therapeutic targeting (Dowlut & Hall, 2006).

Direct Synthesis of Arylboronic Acids

A palladium-catalyzed, direct synthesis of arylboronic acids from aryl chlorides provides a simplified route to diverse boronate ester derivatives. This methodology underscores the significance of boronic acid derivatives in facilitating Suzuki-Miyaura-type reactions, crucial for the synthesis of biologically active compounds and materials science applications (Molander, Trice, & Dreher, 2010).

Glucose Sens

ing MaterialsThe synthesis of amino-3-fluorophenyl boronic acid derivatives has been investigated for constructing glucose sensing materials that operate at physiological pH. This research highlights the potential of boronic acid derivatives in developing non-enzymatic glucose sensors, offering a promising approach for diabetes management and monitoring (Das et al., 2003).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wash hands and face thoroughly after handling .

properties

IUPAC Name

[4-(2-trimethylsilylethoxycarbonyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BO4Si/c1-18(2,3)9-8-17-12(14)10-4-6-11(7-5-10)13(15)16/h4-7,15-16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFYQQEWOPKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)OCC[Si](C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-{[2-(Trimethylsilyl)ethoxy]carbonyl}phenyl)boronic acid

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